molecular formula C13H9ClN4O2S B2630206 6-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide CAS No. 955301-52-7

6-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

Cat. No.: B2630206
CAS No.: 955301-52-7
M. Wt: 320.75
InChI Key: MPVDBNWSAMQASF-UHFFFAOYSA-N
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Description

“6-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide” is a compound that belongs to the quinoline family . Quinoline is a versatile heterocyclic compound with applications in industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry and is a vital scaffold for leads in drug discovery .


Synthesis Analysis

The synthesis of quinoline derivatives has been reported in numerous articles . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The structure of “this compound” would be a derivative of this basic quinoline structure.


Chemical Reactions Analysis

Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Scientific Research Applications

Synthesis and Characterization

A common theme across the studies is the synthesis of novel compounds derived from quinoline or thiadiazole moieties, highlighting the chemical versatility and potential for creating substances with varied biological activities. These syntheses often involve multi-step reactions, including condensation, cyclization, and substitution reactions, to introduce different functional groups or to construct complex heterocyclic systems. For example, Aleksanyan and Hambardzumyan (2019) discuss the synthesis of quinoline derivatives through reactions involving quinoline-6-carbohydrazide, leading to products with triazole and thiadiazole rings Aleksanyan & Hambardzumyan, 2019. Similarly, Saeed et al. (2014) reported the synthesis of N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines, showcasing the diversity of compounds that can be synthesized from quinoline precursors Saeed, Abbas, Ibrar, & Bolte, 2014.

Biological Activities

The synthesized quinoline and thiadiazole derivatives are frequently evaluated for their biological activities, including antimicrobial, antibacterial, antifungal, and antitumor activities. Kidwai et al. (2000) describe the synthesis of antibacterial quinolines using microwaves, highlighting the potential for rapid synthesis methods to produce compounds with promising biological activities Kidwai, Bhushan, Sapra, Saxena, & Gupta, 2000. Naik et al. (2006) explored the synthesis of selenadiazoles and thiadiazoles with antimicrobial properties, further emphasizing the broad spectrum of biological activities that can be targeted through chemical modification of quinoline compounds Naik, Ramesha, Swetha, & Roopa, 2006.

Mechanism of Action

While the specific mechanism of action for “6-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide” is not mentioned in the search results, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .

Future Directions

Quinoline and its derivatives have been the subject of numerous research studies due to their versatile applications in medicinal chemistry . Future research may focus on developing more efficient synthesis protocols and exploring the therapeutic potential of new structural prototypes .

Properties

IUPAC Name

6-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O2S/c1-6-17-18-13(21-6)16-12(20)9-5-15-10-3-2-7(14)4-8(10)11(9)19/h2-5H,1H3,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVDBNWSAMQASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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